2-ethylsulfanylbut-1-ene

Description

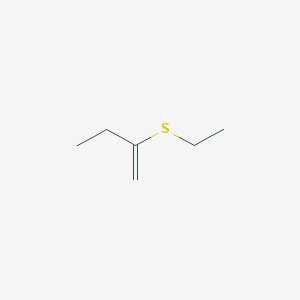

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-4-6(3)7-5-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKUZXXHXQUYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150683 | |

| Record name | 2-(Ethylthio)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114232-60-9 | |

| Record name | 2-(Ethylthio)-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114232609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylthio)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethylsulfanylbut 1 Ene and Analogues

Strategic Synthesis of Ethylsulfanyl-Substituted Butenes

The creation of 2-ethylsulfanylbut-1-ene requires careful consideration of how to construct the butene backbone and introduce the ethylthio group at the desired position. The following sections detail key synthetic strategies that can be employed.

Routes to this compound Precursors

The selection of an appropriate precursor is a critical first step in the synthesis of this compound. One potential precursor is 2-butanone (B6335102) . This ketone can undergo a variety of reactions to introduce the vinyl sulfide (B99878) functionality. For instance, thiolation of 2-butanone derivatives can be achieved using reagents like hydrogen sulfide or thiourea (B124793) under controlled conditions.

Another viable class of precursors are butene derivatives that are already functionalized for the introduction of the ethylthio group. An example is the use of a halo-substituted butene, such as 4-chlorobut-1-ene . This compound can react with a sulfur nucleophile like sodium methylthiolate in a nucleophilic substitution reaction to form a thioether. While this example uses a methylthiolate, the principle can be extended to ethanethiolate for the synthesis of the target molecule.

Furthermore, 1,2-butadiene (B1212224) serves as a direct precursor through the addition of ethanethiol (B150549). This reaction, however, can lead to a mixture of isomeric products. acs.org

| Precursor | Potential Synthetic Transformation |

| 2-Butanone | Wittig-type reaction or thiolation of a derivative |

| 4-Chlorobut-1-ene | Nucleophilic substitution with an ethanethiolate |

| 1,2-Butadiene | Radical or catalyzed addition of ethanethiol |

Carbon-Sulfur Bond Formation Strategies (e.g., Thiolation of Alkenes)

The formation of the carbon-sulfur bond is a pivotal step in the synthesis of this compound. A primary method for this transformation is the thiolation of alkenes , specifically the addition of a thiol to an unsaturated carbon-carbon bond.

The addition of ethanethiyl radicals to 1,2-butadiene has been shown to occur at all three possible positions of the allene (B1206475) system. This results in a mixture of products, including cis- and trans-crotyl ethyl sulfide and ethyl α-methylallyl sulfide. acs.orgresearchgate.net The attack on the central carbon of the allene system in 1,2-butadiene leads to the formation of vinylic sulfides. acs.org

Another approach involves the reaction of sulfur atoms with 1,2-butadiene, which can lead to the formation of novel unsaturated isomeric thiirane (B1199164) products. researchgate.net These can potentially be rearranged or further reacted to yield the desired vinyl sulfide.

The addition of thiols to alkynes, known as hydrothiolation, is also a well-established method for synthesizing vinyl sulfides. While not directly applied to a butyne precursor for this compound in the provided context, it represents a powerful and atom-economical strategy. acs.org

Olefin Synthesis and Functionalization for Vinylic Thioethers

The synthesis of the vinylic thioether can also be approached by constructing the double bond after the sulfur atom has been introduced. A powerful method for this is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction. mdpi.comtandfonline.com

This strategy involves the reaction of a phosphorus ylide with a ketone. In the context of synthesizing this compound, a suitable precursor would be 2-butanone. A Wittig-type reaction using a (ethylthiomethyl)triphenylphosphonium salt would yield the target vinylic sulfide. The Wittig reaction is a versatile method for forming alkenes with good control over the position of the double bond. acs.org The preparation of vinyl sulfides through a Wittig-type reaction from carbonyl compounds has been described as a one-pot procedure. thieme-connect.com

Functionalization of a pre-existing butene scaffold is another key strategy. For example, the reaction of 4-chlorobut-1-ene with a methylsulfanyl reagent demonstrates the feasibility of introducing a thioether onto a butene chain via nucleophilic substitution. This approach could be adapted using ethanethiol or its corresponding thiolate to synthesize an isomer of the target compound, 4-(ethylthio)-1-butene. guidechem.com

Convergent and Divergent Synthetic Approaches to Related Structures

The principles outlined for the synthesis of this compound can be extended to the preparation of a diverse range of related sulfur-containing organic molecules.

A convergent synthesis strategy for related structures, such as 2-thioether-substituted (N)-methanocarba-adenosines, has been reported, highlighting the modular nature of assembling complex molecules from smaller, pre-functionalized fragments. sioc-journal.cn Similarly, a convergent synthesis of vinyloxyimidazopyridine has been achieved through a three-component coupling reaction, a strategy that could potentially be adapted for thioether synthesis. researchgate.net

Mechanistic Investigations of 2 Ethylsulfanylbut 1 Ene Reactivity in Pericyclic and Addition Reactions

Ene Reaction Pathways Involving 2-Ethylsulfanylbut-1-ene as an Ene or Enophile

The reactivity of this compound in ene reactions can be explored in two principal ways: where it acts as the "ene" component, providing the allylic hydrogen, or as the "enophile," the recipient of the hydrogen. The presence of the electron-donating ethylsulfanyl group significantly influences the electronic nature of the double bond, which in turn affects its reactivity in these roles. inflibnet.ac.in

Uncatalyzed Ene Reaction Mechanisms and Transition State Analysis

Uncatalyzed ene reactions, often requiring high temperatures, proceed through a concerted mechanism. wikipedia.orgorganic-chemistry.org The specific characteristics of this mechanism, including orbital symmetry and stereochemical outcomes, are critical to understanding the reactivity of molecules like this compound.

The uncatalyzed ene reaction is classified under the Woodward-Hoffmann rules as a [σ2s + π2s + π2s] cycloaddition. wikipedia.orgnih.gov This designation indicates a suprafacial interaction of the three key orbitals involved: the σ-orbital of the allylic C-H bond, the π-orbital of the ene, and the π-orbital of the enophile. inflibnet.ac.in The concerted nature of this process implies a single, cyclic transition state where bond formation and bond breaking occur simultaneously. inflibnet.ac.inmsu.edu The frontier molecular orbitals (HOMO of the ene and LUMO of the enophile) play a crucial role in this interaction. bhu.ac.in For this compound acting as the ene, the electron-donating ethylsulfanyl group raises the energy of the HOMO, facilitating the reaction with electron-deficient enophiles. inflibnet.ac.in Conversely, if it were to act as an enophile, its reactivity would be diminished.

In thermal ene reactions, the regioselectivity is primarily governed by steric factors, with the abstraction of primary allylic hydrogens being more favorable than secondary or tertiary ones. wikipedia.org For this compound, this would favor the transfer of a hydrogen from the methyl group (C4) over the methylene (B1212753) group (C3).

Concerted [σ2s + π2s + π2s] Pathways and Orbital Symmetry Considerations

Lewis Acid-Catalyzed Ene Reaction Mechanisms

The scope and utility of the ene reaction are significantly expanded through the use of Lewis acid catalysis, which allows reactions to proceed at much lower temperatures and often with enhanced selectivity. wikipedia.orginflibnet.ac.in

The mechanism of Lewis acid-catalyzed ene reactions can exist on a continuum between a concerted pathway with a polar transition state and a stepwise pathway involving a zwitterionic intermediate. wikipedia.orgbath.ac.uk The specific pathway is influenced by the reactants and the Lewis acid employed. wikipedia.org The coordination of the Lewis acid to the enophile makes it more electrophilic, accelerating the reaction. bhu.ac.in In the case of this compound as the ene, the increased positive charge development at the central carbon of the ene in the transition state is stabilized by the sulfur atom. wikipedia.org This stabilization could favor a more asynchronous or even stepwise mechanism.

| Mechanistic Pathway | Key Characteristics |

| Concerted (Polar Transition State) | Single transition state, asynchronous bond formation, charge separation in the transition state. wikipedia.orgbath.ac.uk |

| Stepwise (Zwitterionic Intermediate) | Formation of a discrete zwitterionic intermediate, subsequent proton transfer. wikipedia.org |

Lewis acids dramatically accelerate the rate of ene reactions by lowering the activation energy. researchgate.netacs.org This is achieved by coordinating to the enophile, which lowers the energy of its LUMO, thereby reducing the HOMO-LUMO energy gap between the reactants. bhu.ac.in For instance, catalysts like dialkylaluminum halides have proven effective for α,β-unsaturated aldehydes and ketones. wikipedia.org

Lewis acids also exert significant control over regioselectivity and stereoselectivity. wikipedia.org In Lewis acid-promoted reactions, the choice of catalyst can influence which allylic hydrogen is abstracted. wikipedia.org Furthermore, high levels of regio- and stereoselectivity in directed carbonyl-ene reactions are explained by chair-like transition states, where steric repulsions can be minimized to favor a single product isomer. wikipedia.org While specific data for this compound is not detailed, it is expected that the use of chiral Lewis acids could induce asymmetry in reactions involving this vinyl sulfide (B99878). wikipedia.org

| Lewis Acid | Effect on Ene Reaction |

| Dialkylaluminum Halides (e.g., Me2AlCl) | Effective for α,β-unsaturated carbonyl enophiles, can prevent side reactions. wikipedia.org |

| Boron-based Lewis Acids (e.g., BF3, B(C6F5)3) | Can influence regioselectivity in cycloaddition reactions. researchgate.net |

| Chiral Titanium Complexes | Used for asymmetric ene reactions with prochiral glyoxylate (B1226380) esters. wikipedia.org |

Asymmetric Catalysis in Ene Reactions

The ene reaction, a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"), can be rendered asymmetric through the use of chiral catalysts. nih.gov While specific studies on this compound are not extensively documented, research on analogous vinyl sulfides and other sulfur-containing alkenes provides significant mechanistic insights. The development of chiral Lewis acids and transition-metal complexes has enabled high levels of enantioselectivity in carbonyl-ene reactions, which are among the most studied variants. nsf.gov

Chiral catalysts, such as those based on titanium, copper, and other metals, can coordinate to the enophile, thereby lowering its LUMO energy and accelerating the reaction. nsf.govbhu.ac.in This coordination creates a chiral environment that dictates the facial selectivity of the ene's approach, leading to the preferential formation of one enantiomer. For instance, chiral C2-symmetric copper(II) complexes have proven effective in catalyzing asymmetric ene reactions with high yields and excellent enantioselectivities. nih.gov Similarly, chiral titanium complexes, often prepared in situ from binaphthol (BINOL) derivatives, are powerful catalysts for asymmetric ene reactions involving glyoxylate esters. nsf.gov

In the context of sulfur-containing alkenes, the sulfur atom can influence the electronic properties of the double bond and may also interact with the metal center of the catalyst. This interaction can either be beneficial, leading to enhanced selectivity, or detrimental, causing catalyst poisoning. wikipedia.org Overcoming the challenge of catalyst poisoning by sulfur compounds is a key area of research in the development of asymmetric transformations for these substrates.

Intramolecular Ene Reactions: Cyclization Pathways

Intramolecular ene (IME) reactions are powerful tools for the construction of cyclic systems, often proceeding with high levels of regio- and stereocontrol. wikipedia.org These reactions benefit from a less negative entropy of activation compared to their intermolecular counterparts, making them more facile. wikipedia.org

Classification of Intramolecular Ene Reactions (Types I, II, III, IV)

Intramolecular ene reactions are typically classified into four types based on the connectivity of the tether linking the ene and enophile moieties. wikipedia.orgmsu.edu This classification, originally proposed by Oppolzer and later expanded by Snider, helps in predicting and rationalizing the outcome of these cyclization reactions. wikipedia.orgthieme-connect.de

Type I: The enophile is tethered to the terminal carbon of the ene component (the carbon furthest from the allylic hydrogen). This is the most common type of intramolecular ene reaction. msu.eduthieme-connect.de

Type II: The enophile is attached to the internal carbon of the ene component (the carbon bearing the allylic hydrogen). msu.edu

Type III: The enophile is connected directly to the atom bearing the allylic hydrogen. msu.edu

Type IV: This type involves a more complex tethering arrangement. wikipedia.org

The specific geometry of the tether in these different types of IME reactions plays a crucial role in controlling the orbital overlap between the ene and enophile, thereby influencing the reaction's feasibility and stereochemical outcome. wikipedia.org

Control of Regio- and Stereoselectivity in Cyclic Product Formation

The regio- and stereoselectivity of intramolecular ene reactions are governed by a combination of electronic and steric factors, which are often dictated by the transition state geometry. organic-chemistry.org In thermal ene reactions, the abstraction of primary allylic hydrogens is generally favored over secondary and tertiary hydrogens. wikipedia.org However, in Lewis acid-catalyzed reactions, the regioselectivity can be altered. wikipedia.org

The stereochemical outcome is largely influenced by the conformation of the tether linking the ene and enophile, which favors certain transition state arrangements over others to minimize steric interactions. organic-chemistry.org For instance, in Type I cyclizations of 1,6-dienes, a chair-like transition state often leads to the formation of cis-substituted cyclopentane (B165970) derivatives. thieme-connect.de The use of chiral catalysts can provide excellent control over the absolute stereochemistry of the newly formed stereocenters. The spatial arrangement of the reactive centers, influenced by the enol configuration and steric effects within the connecting chain, is critical in determining the stereochemistry of the cyclization. organic-chemistry.org

Hetero-Ene Variants and Their Relevance to Sulfur-Containing Alkenes

The ene reaction is not limited to carbon-carbon multiple bonds as enophiles. Hetero-ene reactions involve enophiles containing heteroatoms, such as carbonyls (C=O), imines (C=N), and thiocarbonyls (C=S). wikipedia.orgnih.gov

Thio-Ene Analogues and Mechanistic Divergences

In the thio-ene reaction, a thiocarbonyl compound acts as the enophile. Thioketones, for example, can participate in [4+2] cycloadditions and ene-type reactions. The mechanism of these reactions can be complex and may involve concerted, stepwise diradical, or zwitterionic pathways, depending on the specific reactants and conditions. uzh.chrsc.org

The reaction of a thioketone with a diene can proceed via a stepwise mechanism involving a diradical intermediate, which can rationalize the observed stereochemical outcomes. uzh.ch The lower bond dissociation energy of the C=S double bond compared to a C=O bond makes thiocarbonyls more susceptible to radical additions. rsc.org The reaction of bicyclobutanes with thioketones has been shown to proceed without catalysts or light, suggesting the high reactivity of these species and a potential nucleophilic attack by the sulfur atom onto the strained ring system, followed by cyclization. rsc.org In some cases, a formal hetero-ene reaction can occur, leading to ring-opened products. rsc.org

Thiol-Ene Reaction Chemistry of this compound and Related Alkene-Thiol Systems

The thiol-ene reaction is a robust and efficient method for the formation of carbon-sulfur bonds, involving the addition of a thiol to an alkene. wikipedia.orgalfa-chemistry.com This reaction is considered a "click" reaction due to its high efficiency, stereoselectivity, and rapid rates under mild conditions. wikipedia.org The reaction typically proceeds via an anti-Markovnikov addition. wikipedia.org

Two primary mechanisms are recognized for the thiol-ene reaction: a free-radical addition and a nucleophilic Michael addition. wikipedia.orgalfa-chemistry.com

Free-Radical Mechanism: This pathway is initiated by light, heat, or a radical initiator, which generates a thiyl radical (RS•). This radical then adds to the alkene to form a carbon-centered radical intermediate. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain. wikipedia.orgalfa-chemistry.com The reactivity of alkenes in radical thiol-ene reactions is influenced by their electronic properties, with electron-rich alkenes like vinyl ethers reacting more rapidly than electron-poor ones. nih.gov

Nucleophilic Mechanism (Michael Addition): In the presence of a base or a nucleophilic catalyst, the thiol is deprotonated to form a thiolate anion. This powerful nucleophile then attacks an electron-deficient alkene in a conjugate addition, followed by protonation to give the final product. alfa-chemistry.com

The choice of mechanism allows for selectivity in complex molecules. For instance, in molecules containing both an electron-poor and an electron-neutral double bond, the base-catalyzed thiol-Michael addition can be directed selectively to the electron-poor alkene, leaving the other alkene available for a subsequent radical-mediated thiol-ene reaction. nih.govacs.org

The kinetics of the thiol-ene reaction are dependent on the structure of both the thiol and the alkene. nsf.gov Computational and experimental studies have provided valuable data on the reaction rates for various substrates. acs.org

Below is a table summarizing kinetic data for the reaction of different thiols with various alkenes, illustrating the influence of substrate structure on reactivity.

| Thiol | Alkene | Catalyst/Initiator | Relative Rate | Reference |

| Primary Thiol | Acrylate (B77674) | Base | Slower than Secondary | nsf.gov |

| Secondary Thiol | Acrylate | Base | Faster than Primary | nsf.gov |

| Primary Thiol | Fumarate | Base | Similar to Secondary | nsf.gov |

| Secondary Thiol | Fumarate | Base | Similar to Primary | nsf.gov |

| Methyl Mercaptan | Norbornene | Radical | High | acs.org |

| Methyl Mercaptan | Methyl Vinyl Ether | Radical | High | acs.org |

| Methyl Mercaptan | Styrene | Radical | Moderate | acs.org |

| Methyl Mercaptan | Methyl Acrylate | Radical | Low | acs.org |

This table presents qualitative and relative reactivity trends based on the provided sources.

Intramolecular thiol-ene reactions are also a powerful method for the synthesis of sulfur-containing heterocycles. wikipedia.org The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is influenced by factors such as the stability of the resulting radical intermediate and adherence to Baldwin's rules. wikipedia.org

Radical-Mediated Thiol-Ene Mechanisms

The radical-mediated thiol-ene reaction is a prominent and efficient method for the hydrothiolation of alkenes, proceeding via a free-radical chain mechanism to form thioethers. wikipedia.orgillinois.edu This process is characterized by its anti-Markovnikov selectivity and can be initiated by thermal or photochemical means. wikipedia.org The reaction involves three key stages: initiation, propagation, and termination. alfa-chemistry.com For this compound, the reaction with a thiol (R-SH) would lead to the formation of a thioether product.

Initiator Effects on Radical Generation and Propagation

The initiation of the thiol-ene reaction is a critical step that involves the generation of thiyl radicals (RS•) from a thiol. nih.gov This is typically achieved using radical initiators, which can be activated by heat or light. wikipedia.org The choice of initiator significantly influences the reaction's efficiency and the potential for side reactions. researchgate.netdergipark.org.tr

Photoinitiators: These compounds generate radicals upon exposure to UV or visible light. thieme-connect.de Norrish Type I cleavage initiators, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), are known to be highly efficient for thiol-ene reactions. dergipark.org.trthieme-connect.de They decompose to form radicals that readily abstract a hydrogen atom from a thiol, creating the propagating thiyl radical. dergipark.org.tr For the reaction involving this compound, an initiator like DMPA would be suitable, minimizing side reactions such as homopolymerization, especially compared to initiators like azobisisobutyronitrile (AIBN). dergipark.org.tr

Thermal Initiators: Azo compounds like AIBN are common thermal initiators. researchgate.net However, radicals generated from AIBN can sometimes initiate classical radical polymerization of the alkene as a side reaction, which would compete with the desired thiol-ene addition. dergipark.org.tr The effectiveness of hydrogen abstraction from the thiol versus addition to the alkene double bond is a key factor determining the product distribution. researchgate.net

Initiator-Free Methods: Thiyl radicals can also be generated through direct photolysis of the S-H bond with UV irradiation or by using a single-electron oxidant. mdpi.com

The table below summarizes common initiators and their general applicability to thiol-ene reactions, which can be extrapolated to the case of this compound.

| Initiator Class | Example(s) | Activation | Suitability for Thiol-Ene |

| Photoinitiators (Norrish Type I) | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | UV Light | High efficiency, suitable for non-conjugated alkenes. dergipark.org.trthieme-connect.de |

| Photoinitiators (H-Abstraction) | Benzophenone (BP) | UV Light | Generally effective but can be slower than Type I. illinois.eduthieme-connect.de |

| Thermal Initiators | Azobisisobutyronitrile (AIBN) | Heat | Can lead to competing homopolymerization of the alkene. researchgate.netdergipark.org.tr |

| Redox Initiators | Mn(III) compounds | Chemical | Acts as a single-electron oxidant to generate thiyl radicals. mdpi.com |

Hydrogen Abstraction and Alkene Addition Steps

The propagation phase of the radical thiol-ene reaction consists of two primary steps:

Addition of the Thiyl Radical to the Alkene: The generated thiyl radical (RS•) adds across the carbon-carbon double bond of this compound. wikipedia.org This addition is reversible and regioselective. rsc.org The radical will add to the less substituted carbon (C1) of the double bond, leading to the formation of a more stable secondary carbon-centered radical at the C2 position. This step is typically fast. rsc.org

Stereochemical Outcomes: Anti-Markovnikov Selectivity

A hallmark of the radical-mediated thiol-ene reaction is its anti-Markovnikov regioselectivity. wikipedia.orgillinois.edu This selectivity is dictated by the initial addition of the thiyl radical to the alkene. In the case of this compound, the thiyl radical adds to the terminal carbon (C1) of the double bond. illinois.edu This pathway is favored because it generates a more stable secondary radical on the internal carbon (C2), which is stabilized by the adjacent alkyl and ethylsulfanyl groups. illinois.edu The subsequent hydrogen abstraction step completes the anti-Markovnikov addition, yielding the linear thioether product. researchgate.net This outcome is in direct contrast to acid-catalyzed additions, which typically follow Markovnikov's rule. nih.gov

Competing Side Reactions: Cis/Trans Isomerization

A significant competing reaction in the radical thiol-ene mechanism is the cis/trans isomerization of the alkene. nih.gov This phenomenon arises from the reversible nature of the initial thiyl radical addition to the double bond. wikipedia.orgrsc.org After the thiyl radical adds to the alkene, the resulting carbon-centered radical intermediate has a single bond where the double bond used to be, allowing for free rotation. wikipedia.org If this intermediate reverts to the starting materials (alkene and thiyl radical) instead of proceeding through hydrogen abstraction, the geometry of the reformed double bond can change. rsc.org This process can lead to an equilibrium mixture of cis and trans isomers of the original alkene, although this is not applicable to the terminal alkene this compound. However, for internal alkenes, this isomerization can be a dominant process, especially if the concentration of the thiol (the hydrogen donor) is low. thieme-connect.de

Acid-Catalyzed Thiol-Ene (ACT) Reaction Mechanisms

The Acid-Catalyzed Thiol-Ene (ACT) reaction provides an alternative pathway for thiol addition to alkenes, proceeding through a cationic mechanism rather than a radical one. nih.gov This reaction is particularly effective for alkenes that can form stable carbocations, such as vinyl ethers. researchgate.netrsc.org The outcome is a Markovnikov-directed addition, producing a thioacetal product. nih.gov

Cation-Mediated Pathways and Carbocation Formation

The mechanism of the ACT reaction is initiated by the protonation of the alkene by an acid catalyst. nih.gov

Carbocation Formation: An acid protonates the double bond of this compound. According to Markovnikov's rule, the proton adds to the less substituted carbon (C1) to form the more stable carbocation on the more substituted carbon (C2). libretexts.orgmasterorganicchemistry.comlibretexts.org The stability of this secondary carbocation is crucial for the reaction to proceed.

Nucleophilic Attack by Thiol: The lone pair of electrons on the sulfur atom of a thiol molecule then acts as a nucleophile, attacking the electron-deficient carbocation. nih.gov

Deprotonation: This addition results in a protonated thioether (a sulfonium (B1226848) ion intermediate), which then loses a proton to regenerate the acid catalyst and yield the final product. nih.gov

For a substrate like this compound, which possesses a vinyl sulfide structure, the acid-catalyzed pathway would lead to the formation of a thioacetal, a compound with two sulfur atoms attached to the same carbon. nih.govresearchgate.net This pathway highlights the versatility of thiol-ene chemistry, where the choice of catalyst (radical initiator vs. acid) can completely change the reaction mechanism and the resulting product structure. nih.gov

Markovnikov-Directed Thioether Bond Formation

The formation of a thioether via the addition of a thiol across the double bond of this compound can, in principle, be directed by Markovnikov's rule under specific, non-radical conditions. This contrasts with the more common free-radical mediated anti-Markovnikov thiol-ene reaction. wikipedia.org A Markovnikov-directed addition implies a mechanism proceeding through a carbocation intermediate, analogous to the acid-catalyzed hydration or hydrohalogenation of alkenes. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Thiol-Ene Reactions: Mechanism and Scope

The thiol-ene reaction can also proceed through a nucleophilic pathway, often referred to as a thiol-Michael addition. wikipedia.orgresearchgate.net This mechanism is distinct from the radical-based process and typically requires a base or a nucleophilic catalyst. researchgate.netalfa-chemistry.com The reaction is initiated by the deprotonation of a thiol (R-SH) by a base, generating a highly nucleophilic thiolate anion (RS⁻). alfa-chemistry.commasterorganicchemistry.com

This thiolate anion then acts as the nucleophile, attacking one of the carbons of the alkene double bond. researchgate.net In the case of this compound, the terminal C1 carbon is the likely site of attack. This addition results in the formation of a carbon-centered anion (a carbanion) at the C2 position. The reaction is completed by the protonation of this carbanion intermediate by the conjugate acid of the base (or another proton source in solution), yielding the final thioether product. researchgate.net This pathway results in an anti-Markovnikov addition product, as the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.org

The scope of the nucleophilic thiol-ene reaction is broad, accommodating a variety of thiols and alkenes, particularly those activated by electron-withdrawing groups. alfa-chemistry.com The reaction is known for its high efficiency and mild reaction conditions, often proceeding rapidly at room temperature. researchgate.netalfa-chemistry.com

Electrophilic Addition Reactions of the But-1-ene Moiety

The but-1-ene portion of this compound is susceptible to electrophilic attack due to the high electron density of the carbon-carbon double bond (π-bond). savemyexams.comlumenlearning.com These reactions are characterized by the initial attack of an electrophile on the π-bond, leading to the formation of an intermediate that is subsequently attacked by a nucleophile.

Protonation and Carbocation Intermediate Formation

The archetypal electrophilic addition reaction begins with protonation. When an acid, such as a hydrogen halide (HX), is introduced, the π-electrons of the alkene attack the electrophilic proton. libretexts.orgpressbooks.pub This step breaks the π-bond and forms a new carbon-hydrogen σ-bond. pressbooks.pub In an unsymmetrical alkene like this compound, protonation can occur at two different positions, leading to two potential carbocation intermediates:

Protonation at C1: The proton adds to the terminal carbon, which has more hydrogen atoms. This results in the formation of a positive charge on C2, creating a secondary carbocation .

Protonation at C2: The proton adds to the internal carbon of the double bond. This would place the positive charge on C1, forming a primary carbocation .

The formation of the carbocation is the rate-determining step of the reaction. masterorganicchemistry.compressbooks.pub Based on the principles of carbocation stability, the pathway that forms the more stable intermediate is overwhelmingly favored. chemguide.co.ukchemistrystudent.com

Influence of Thioether Group on Carbocation Stability

Carbocation stability is influenced by several factors, including hyperconjugation and resonance. rutgers.edunumberanalytics.com Alkyl groups stabilize an adjacent positive charge through an inductive effect and hyperconjugation, which involves the delocalization of electrons from adjacent C-H σ-bonds. chemistrystudent.comnumberanalytics.com Consequently, tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. chemistrystudent.commasterorganicchemistry.com

A critical factor in the stability of the carbocation formed from this compound is the presence of the adjacent ethylthio group (-S-CH₂CH₃). The sulfur atom in the thioether possesses lone pairs of electrons that can be delocalized through resonance to stabilize the positive charge on the adjacent C2 carbon. rutgers.edumasterorganicchemistry.com This resonance stabilization, where the sulfur atom shares the positive charge, significantly lowers the energy of the secondary carbocation intermediate. This effect is a powerful stabilizing influence, often more significant than hyperconjugation alone. masterorganicchemistry.com

Table 1: Comparison of Potential Carbocation Intermediates

| Carbocation Type | Structure | Stabilizing Factors | Relative Stability |

| Secondary (2°) | CH₃-CH₂-S-C⁺H-CH₂-H | Hyperconjugation, Resonance with sulfur lone pair | More Stable (Favored) |

| Primary (1°) | CH₃-CH₂-S-CH(CH₂⁺)-H | Inductive effect only | Less Stable (Disfavored) |

Regioselectivity Governed by Markovnikov's Rule

The regioselectivity of electrophilic additions to unsymmetrical alkenes is described by Markovnikov's rule. The rule, in its modern form, states that in the addition of a protic acid HX to an alkene, the proton adds to the carbon atom that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org

For this compound, the reaction pathway proceeds through the more stable secondary carbocation, which is further stabilized by the adjacent thioether group. chemguide.co.uk As a result, the hydrogen atom from the electrophile (e.g., HBr) will add to the C1 carbon, and the nucleophile (e.g., Br⁻) will subsequently attack the C2 carbon. numberanalytics.comchemistrysteps.com This adherence to Markovnikov's rule is a direct consequence of the energetic preference for the most stable reaction intermediate. masterorganicchemistry.com

Electrophilic Halogenation and Hydrohalogenation Pathways

Hydrohalogenation: The reaction of this compound with hydrogen halides (HCl, HBr, HI) follows a two-step electrophilic addition mechanism. libretexts.orgpressbooks.pub

Step 1 (Rate-determining): The alkene's π-bond attacks the proton of the hydrogen halide, forming the stable, resonance-assisted secondary carbocation at C2 and a halide ion. masterorganicchemistry.compressbooks.pub

Step 2 (Fast): The halide ion (X⁻) acts as a nucleophile and rapidly attacks the electrophilic carbocation at C2, forming the final alkyl halide product. pressbooks.pub

The reaction is highly regioselective, yielding 2-halo-2-ethylsulfanylbutane as the major product. chemguide.co.ukchemistrysteps.com

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the but-1-ene moiety proceeds via a slightly different pathway that typically involves a bridged halonium ion intermediate rather than a discrete carbocation.

Step 1: As the halogen molecule (e.g., Br₂) approaches the electron-rich double bond, it becomes polarized. savemyexams.com The alkene attacks the partially positive bromine atom, displacing a bromide ion. Instead of forming a simple carbocation, a cyclic bromonium ion is formed, where the bromine atom is bonded to both C1 and C2.

Step 2: The displaced bromide ion then acts as a nucleophile. It attacks one of the carbons of the bromonium ion from the side opposite the bridging bromine. In accordance with Markovnikov's rule, the attack will preferentially occur at the more substituted carbon (C2), as this carbon can better support a partial positive charge. This nucleophilic attack opens the three-membered ring to give the dihalogenated product.

The expected product from the halogenation of this compound would therefore be 1,2-dihalo-2-ethylsulfanylbutane.

Table 2: Summary of Electrophilic Addition Products

| Reagent | Electrophile | Nucleophile | Intermediate | Major Product |

| HBr | H⁺ | Br⁻ | Secondary Carbocation (at C2) | 2-Bromo-2-ethylsulfanylbutane |

| HCl | H⁺ | Cl⁻ | Secondary Carbocation (at C2) | 2-Chloro-2-ethylsulfanylbutane |

| Br₂ | Br⁺ (formally) | Br⁻ | Cyclic Bromonium Ion | 1,2-Dibromo-2-ethylsulfanylbutane |

| Cl₂ | Cl⁺ (formally) | Cl⁻ | Cyclic Chloronium Ion | 1,2-Dichloro-2-ethylsulfanylbutane |

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Determination

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For 2-ethylsulfanylbut-1-ene, both one-dimensional (1D) and two-dimensional (2D) NMR experiments offer a complete picture of the proton and carbon framework.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom in this compound. The expected chemical shifts are influenced by the electronegativity of the sulfur atom and the anisotropy of the C=C double bond. rsc.orgorganicchemistrydata.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show distinct signals for the vinyl, ethylthio, and the ethyl-substituent protons. Data from analogous compounds like ethyl vinyl sulfide (B99878) suggest specific chemical shift regions for these protons. chemicalbook.com The terminal vinyl protons (=CH₂) are expected to be diastereotopic and appear as two distinct signals, each coupled to the other (geminal coupling) and to the adjacent methylene (B1212753) protons. The ethyl group attached to the sulfur will show a characteristic quartet for the methylene (-S-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six unique signals, corresponding to the six carbon atoms in different chemical environments. oregonstate.edu The vinyl carbons (C1 and C2) are expected to resonate in the alkene region of the spectrum (typically 100-150 ppm). organicchemistrydata.orgacs.org The presence of the sulfur atom directly attached to the double bond significantly influences the chemical shifts of these carbons. The remaining four signals will correspond to the two ethyl groups.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 1 | =CH₂ | ~5.1 - 5.3 | multiplet | ~110 - 115 |

| 2 | =C(SEt)CH₂CH₃ | - | - | ~145 - 150 |

| 3 | -CH₂-CH₃ | ~2.2 - 2.4 | quartet | ~28 - 33 |

| 4 | -CH₂-CH₃ | ~1.0 - 1.2 | triplet | ~12 - 15 |

| a | -S-CH₂- | ~2.7 - 2.9 | quartet | ~25 - 30 |

| b | -S-CH₂-CH₃ | ~1.3 - 1.5 | triplet | ~14 - 17 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity of the molecular backbone. ipb.ptwikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org For this compound, COSY would show correlations between:

The protons of the ethylthio group (-S-CH₂- and -S-CH₂-CH₃).

The protons of the ethyl substituent (-CH₂- and -CH₃).

The vinyl protons (=CH₂) and the adjacent methylene protons (-CH₂-CH₃) at position 3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs (¹J_CH). wikipedia.orgyoutube.com It is invaluable for definitively assigning each carbon signal by linking it to its attached proton(s), as detailed in Table 1. For example, the carbon signal predicted around 28-33 ppm would show a cross-peak with the proton quartet predicted at 2.2-2.4 ppm, confirming its identity as C3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds, ²J_CH and ³J_CH), which helps to piece together the entire molecular structure. ipb.ptyoutube.com Key HMBC correlations would include:

Correlation from the methylene protons of the ethylthio group (-S-CH₂-) to the vinylic carbon C2, confirming the attachment of the thioether to the double bond.

Correlations from the methylene protons at C3 to the vinylic carbons C1 and C2, establishing the butene backbone.

1H and 13C NMR for Assignment of Carbon and Hydrogen Environments

Mass Spectrometry for Reaction Intermediate Detection and Accurate Mass Determination

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of a molecule, which aids in its identification. libretexts.org The molecular ion (M⁺•) for this compound (C₆H₁₂S) would have a mass-to-charge ratio (m/z) of 116. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

The fragmentation pattern upon electron ionization is dictated by the stability of the resulting carbocations and neutral radicals. libretexts.orgmiamioh.edulibretexts.org Key fragmentation pathways for thioethers often involve cleavage of the carbon-sulfur bond and α-cleavage (cleavage of the bond adjacent to the sulfur atom).

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Likely Origin (Loss from M⁺•) |

|---|---|---|

| 116 | [C₆H₁₂S]⁺• | Molecular Ion (M⁺•) |

| 101 | [C₅H₉S]⁺ | Loss of •CH₃ |

| 87 | [C₄H₇S]⁺ | Loss of •C₂H₅ (from ethyl substituent) |

| 59 | [C₂H₃S]⁺ | Cleavage of C2-C3 bond |

| 55 | [C₄H₇]⁺ | Loss of •SCH₂CH₃ |

The spectrum would also show characteristic isotope peaks. The M+1 peak would be present due to the natural abundance of ¹³C, while a smaller M+2 peak would be observable due to the presence of the ³⁴S isotope.

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. cdnsciencepub.com These methods are complementary and particularly useful for monitoring reactions, for example, by observing the appearance or disappearance of specific functional group absorptions.

For this compound, the key functional groups are the alkene (C=C) and the thioether (C-S).

Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| 3100 - 3000 | C-H stretch | Vinyl (=C-H) | Medium | Medium |

| 2980 - 2850 | C-H stretch | Alkyl (-C-H) | Strong | Strong |

| ~1620 | C=C stretch | Alkene | Medium | Strong |

| 1470 - 1430 | C-H bend | Alkyl (CH₂) | Medium | Medium |

| ~990 and ~910 | =C-H bend (out-of-plane) | Vinyl (=CH₂) | Strong | Weak |

| 800 - 600 | C-S stretch | Thioether | Weak-Medium | Medium |

The C=C stretching vibration in vinyl sulfides is typically found around 1620 cm⁻¹. udel.edu The C-S stretching vibration is generally weak in the IR spectrum but gives a more distinct signal in the Raman spectrum, typically in the 600-800 cm⁻¹ range. researchgate.net

UV-Vis Spectroscopy for Electronic Structure and Reactive Species Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. pressbooks.pub The key chromophore in this compound is the vinyl sulfide moiety.

Simple, non-conjugated alkenes typically have a π→π* transition that absorbs strongly below 200 nm. pressbooks.pub Saturated thioethers exhibit weak n→σ* transitions around 210 nm. researchgate.net In this compound, the lone pair of electrons on the sulfur atom is conjugated with the π-system of the double bond. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). pressbooks.pub This results in a bathochromic shift (a shift to a longer wavelength) of the π→π* transition compared to an isolated alkene, moving the absorption maximum (λ_max) to a region above 200 nm, likely around 230-240 nm. This technique is particularly useful for quantifying the concentration of the compound in solution using the Beer-Lambert law.

High-Resolution Diffraction Techniques for Elucidating Solid-State Structures (if applicable to crystalline derivatives)

High-resolution diffraction techniques, most notably single-crystal X-ray diffraction, provide the definitive three-dimensional structure of a molecule, including precise bond lengths and angles. caltech.edu However, this technique requires the sample to be a well-ordered single crystal.

As this compound is expected to be a liquid at room temperature, X-ray crystallography cannot be directly applied to the compound itself. It would only be applicable if a suitable crystalline derivative were prepared. researchgate.netacs.org For instance, oxidation of the sulfide to a solid sulfone, or formation of a crystalline metal complex involving the alkene or sulfur atom, could yield a material suitable for X-ray analysis. rsc.org Such an analysis would confirm the connectivity and could reveal details about the preferred conformation of the molecule in the solid state.

Computational and Theoretical Chemistry Approaches in Studying 2 Ethylsulfanylbut 1 Ene

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule at a static geometry, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.gov By integrating Newton's equations of motion, MD provides a dynamic picture of molecular behavior, making it an ideal tool for conformational analysis and studying the influence of the environment, such as a solvent. nih.govresearchgate.net

For 2-ethylsulfanylbut-1-ene, MD simulations can explore its conformational space by tracking the rotation around its single bonds, identifying the most stable conformers and the energy barriers for interconversion. mdpi.com This is critical as the reactivity of a molecule can be highly dependent on its preferred conformation.

Furthermore, MD simulations are essential for understanding solvent effects, which can dramatically alter molecular properties and reaction outcomes. nih.gov Solvent effects can be modeled in two primary ways:

Implicit Solvation : The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient but captures only the bulk electrostatic effects of the solvent. nih.gov

Explicit Solvation : Individual solvent molecules are included in the simulation box, allowing for the study of specific, direct interactions like hydrogen bonding between the solute and solvent. rsc.orgmdpi.com This method is more computationally intensive but provides a more realistic representation of the solution environment. rsc.orgnih.gov

Studies have shown that the inclusion of explicit solvent molecules can be critical for accurately reproducing experimental observations, even for molecules without strong hydrogen-bonding capabilities. rsc.org For this compound, MD simulations could reveal how different solvents stabilize certain conformers or influence the transition state of a reaction. aps.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A major goal of computational chemistry is to predict the outcome of a chemical reaction, including its rate (reactivity), the orientation of bond formation (regioselectivity), and the 3D arrangement of the product (stereoselectivity). masterorganicchemistry.com

Reactivity : The relative reactivity of different sites or molecules can be predicted by comparing the activation energies (ΔE‡) calculated using quantum chemical methods. researchgate.net A lower activation barrier implies a faster reaction. For this compound, this could be used to compare the rate of a thiol-ene addition to that of a competing side reaction.

Regioselectivity : When a reaction can yield two or more constitutional isomers (regioisomers), computational methods can predict the major product by comparing the energies of the possible transition states or intermediates leading to each product. mdpi.com For the addition of an unsymmetrical reagent to the double bond of this compound, calculations can determine which regioisomer (e.g., Markovnikov or anti-Markovnikov) is favored. wikipedia.orgmasterorganicchemistry.com Methods like RegioSQM use calculated parameters such as proton affinities to successfully predict regioselectivity in electrophilic substitutions. nih.gov

Stereoselectivity : When a reaction can form multiple stereoisomers, the preferred product is determined by the subtle energetic differences between the diastereomeric transition states. khanacademy.org For example, in a thiol-ene reaction, the addition to the two faces of the alkene (leading to syn or anti products) can be modeled to predict the stereochemical outcome. masterorganicchemistry.com

| Selectivity Type | Definition | Computational Approach | Example for this compound |

|---|---|---|---|

| Reactivity | The rate at which a reaction proceeds. | Calculation of activation energy barriers (ΔE‡) via DFT. researchgate.net | Comparing the barrier for thiol-ene addition vs. a potential ene reaction. |

| Regioselectivity | The preference for one direction of bond making/breaking over others. masterorganicchemistry.com | Comparison of transition state or intermediate energies for different isomers. mdpi.com | Predicting anti-Markovnikov addition of a thiyl radical to the C=C bond. |

| Stereoselectivity | The preference for the formation of one stereoisomer over another. masterorganicchemistry.com | Analysis of diastereomeric transition state energies and geometries. khanacademy.org | Determining the preference for syn vs. anti addition across the double bond. |

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. vedantu.com Various computational techniques are employed to analyze this structure, with Frontier Molecular Orbital (FMO) theory being one of the most powerful conceptual models.

FMO theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ethz.chwikipedia.org These are the "frontier" orbitals at the edge of electron occupation. libretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

According to FMO theory, a reaction is favorable if the HOMO of the nucleophile and the LUMO of the electrophile have compatible symmetry and a small energy gap between them. numberanalytics.com This HOMO-LUMO interaction is the key stabilizing factor that leads to bond formation. wikipedia.org

For a thiol-ene reaction involving this compound, FMO theory can be applied by considering the interaction between the HOMO of a thiol (or thiyl radical) and the LUMO of the alkene part of the molecule. The energies and spatial distributions of these orbitals, which can be readily calculated, provide insight into the reaction's feasibility and stereoselectivity. numberanalytics.com For example, the relative sizes of the LUMO lobes on the two carbons of the double bond can be used to predict the regioselectivity of a nucleophilic attack.

Computational Catalysis: Modeling Catalyst-Substrate Interactions

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex catalytic reactions at the electronic and atomistic levels. mdpi.comwiley-vch.de While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles and methodologies can be inferred from studies on analogous vinyl thioethers and internal alkenes, particularly in the context of palladium-catalyzed reactions. nih.govlumenlearning.comnih.gov These computational models provide profound insights into catalyst-substrate interactions, reaction pathways, and the origins of selectivity.

General Principles of Modeling Catalyst-Substrate Interactions

The initial step in modeling the catalytic reaction of a substrate like this compound involves the computational construction of the catalyst-substrate complex. This is followed by the mapping of the potential energy surface for the reaction to identify transition states and intermediates. Key parameters derived from these calculations include adsorption energies, activation energy barriers, and reaction energies, which collectively help in understanding the reaction kinetics and thermodynamics. numberanalytics.com

For a molecule such as this compound, the sulfur atom of the thioether group and the carbon-carbon double bond are the primary sites for interaction with a metal catalyst. DFT calculations can predict the preferred coordination mode, be it through the sulfur atom, the π-system of the double bond, or a combination of both. researchgate.net

Application to Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. lumenlearning.comnih.gov Computational studies have been instrumental in understanding the mechanisms of these reactions, such as the Heck reaction, which involves the coupling of an organohalide with an alkene. lumenlearning.com For a substrate like this compound, the thioether moiety can act as a directing group, influencing the regioselectivity and stereoselectivity of the reaction.

A proposed catalytic cycle for a Heck-type reaction involving a vinyl thioether would typically involve the following key steps, each of which can be modeled computationally:

Oxidative Addition: The active palladium(0) catalyst reacts with an organohalide.

Alkene Coordination and Insertion: The vinyl thioether, this compound, coordinates to the palladium(II) complex. This is followed by migratory insertion of the alkene into the palladium-carbon bond.

β-Hydride Elimination: This step leads to the formation of the product and a palladium-hydride species.

Reductive Elimination: The catalyst is regenerated, completing the catalytic cycle.

DFT calculations can determine the energy profile of this entire cycle. For instance, in a study on a related internal alkene with a thioether directing group, DFT calculations showed that the β-hydride elimination step was the turnover-limiting step, with a calculated activation free energy barrier of 15.7 kcal/mol. nih.gov

Table 1: Representative Calculated Energies for Steps in a Palladium-Catalyzed Heck Reaction of a Model Internal Alkene with a Thioether Directing Group

| Reaction Step | Intermediate/Transition State | Calculated Free Energy (kcal/mol) |

| Alkene Coordination | π-alkene complex (INT1) | (Reference) |

| Migratory Insertion | Transition State (TS1) | 14.3 |

| β-Hydride Elimination | Transition State (TS2) | 15.7 |

Data is illustrative and based on a model system from a study on heteroaryl thioether directing groups in Pd(II) catalysis. nih.gov This data is not specific to this compound but represents the type of information obtained from such computational studies.

Insights from Computational Studies on Related Systems

Computational investigations into the polymerization of 1-butene, a structural isomer of the butene core of this compound, have provided detailed mechanistic insights into insertion regioselectivity and termination reactions. frontiersin.org These studies utilize DFT to analyze the impact of regioirregular insertions on the reaction pathway, highlighting how computational chemistry can unravel the complexities of catalytic processes involving simple alkenes. frontiersin.org

Furthermore, recent advancements have led to the development of machine learning interatomic potentials, such as AIMNet2-Pd, which can rapidly and accurately predict energies and search for transition states in palladium-catalyzed cross-coupling reactions. chemrxiv.org Such tools hold the promise of enabling high-throughput computational screening of catalysts and substrates, including those similar to this compound, to accelerate the discovery of new and efficient chemical transformations. chemrxiv.orgrsc.org

Polymerization Chemistry of 2 Ethylsulfanylbut 1 Ene and Derived Monomers

Thiol-Ene Polymerization for the Synthesis of Sulfur-Containing Macromolecules

Thiol-ene polymerization is a powerful and efficient method for creating polymer networks and functionalizing materials. dergipark.org.tropenrepository.comdigitellinc.comrsc.org This "click" chemistry reaction proceeds via a radical-mediated step-growth mechanism, offering several advantages such as high yields, insensitivity to oxygen, and the formation of uniform polymer structures. dergipark.org.trrsc.org The reaction involves the addition of a thiyl radical across a carbon-carbon double bond. rsc.orgwikipedia.org

Kinetics and Thermodynamics of Thiol-Ene Polymerization

The reaction kinetics can be significantly affected by the structure of both the thiol and the ene. For example, in reactions involving 1,2-disubstituted alkenes, a rapid cis/trans-isomerization of the alkene can occur, with the hydrogen transfer from the thiol being the rate-limiting step for product formation.

Influence of Initiator Structure and Concentration on Polymer Properties

The choice of initiator and its concentration are critical parameters that significantly impact the efficiency of thiol-ene polymerization and the properties of the resulting polymer. dergipark.org.tropenrepository.com The initiator's primary role is to generate radicals that abstract a hydrogen from the thiol, creating the reactive thiyl radical. dergipark.org.tr However, a competing side reaction is the direct addition of the initiator radical to the ene, which can lead to homopolymerization and a more heterogeneous polymer network. dergipark.org.trresearchgate.net

Theoretical studies have compared the efficacy of different initiators, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and azobisisobutyronitrile (AIBN). dergipark.org.trdergipark.org.tr DMPA is generally considered a suitable initiator for thiol-ene reactions, except when electron-deficient or conjugated monomers are used. dergipark.org.trdergipark.org.tr In contrast, AIBN has been found to be more likely to produce heterogeneous products regardless of the monomer structure. dergipark.org.trdergipark.org.tr The reactivity of the radicals generated from the initiator is key; for a successful thiol-ene reaction, the rate of hydrogen abstraction from the thiol (kHA) should be significantly higher than the rate of addition to the monomer (ki). dergipark.org.tr

Table 1: Comparison of Initiator Suitability in Thiol-Ene Polymerization

| Initiator | Suitability | Notes |

|---|---|---|

| 2,2-dimethoxy-2-phenylacetophenone (DMPA) | Generally suitable | Less effective with electron-deficient or conjugated monomers. dergipark.org.trdergipark.org.tr |

| Azobisisobutyronitrile (AIBN) | Less suitable | Tends to produce heterogeneous products. dergipark.org.trdergipark.org.tr |

The concentration of the initiator also plays a crucial role. High initiator concentrations can be detrimental, leading to an increase in undesirable side reactions such as the bimolecular termination of initiator fragments. nih.gov It is critical to maintain the initiator concentration much lower than that of the thiol and ene functional groups to favor the desired thiol-ene "click" reaction. nih.gov For example, in some systems, increasing the initiator concentration from 1.0 mol% to 2.0 mol% led to a faster conversion rate but resulted in polymers with higher dispersity. rsc.org

Solvent Effects in Thiol-Ene Polymerization

The solvent medium can have a notable impact on the kinetics and outcome of thiol-ene polymerization. dergipark.org.tr Studies have shown that solvents primarily affect the hydrogen atom transfer (chain transfer) step of the reaction. researchgate.netnih.gov Non-polar solvents can increase the chain transfer rate constant (kCT), while propagation reactions are less sensitive to the polarity of the medium. researchgate.netnih.gov This allows for the manipulation of the kp/kCT ratio by changing the solvent, which in turn can be used to tailor the properties of the resulting polymer. researchgate.netnih.gov

In some cases, the choice of solvent can dramatically influence the reaction conversion. For instance, in TEMPO-initiated thiol-ene reactions, methanol (B129727) was found to be a more effective solvent than tetrahydrofuran (B95107) or chloroform, leading to higher conversions. rsc.org Conversely, processing thiol-ene films in good solvents has been observed to result in higher glass transition temperatures (Tg) compared to bulk processing, a phenomenon that deviates from typical trends. digitellinc.com This suggests that the solvent can influence the final network structure in complex ways.

Network Formation and Crosslinking Strategies

Thiol-ene polymerization is an excellent method for forming crosslinked polymer networks. openrepository.comdigitellinc.comrsc.org The properties of these networks can be precisely tuned by controlling the functionality of the thiol and ene monomers, as well as their stoichiometric ratio. acs.org For example, reacting multifunctional thiols (functionality >2) with multifunctional enes results in the formation of a crosslinked network. rsc.org

By adjusting the initial formulation to have an excess of either thiol or ene functional groups, residual reactive groups can be incorporated into the polymer network. acs.org These supported functional groups can then be used for post-polymerization modifications, adding another layer of versatility to the material design. acs.org

Various strategies have been developed to create specific network architectures. For instance, sequential thiol-Michael addition followed by radical thiol-ene polymerization has been used to produce well-defined model networks. openrepository.com This approach allows for fine control over the crosslink density and the average polymer chain length, which in turn dictates the material's mechanical and thermal properties. openrepository.com The incorporation of addition-fragmentation capable functional groups, such as allyl sulfide (B99878) moieties, into the polymer backbone is another strategy to reduce stress within the network. rsc.org

Dual-Cure and Multi-Stage Polymerization Approaches

Dual-cure and multi-stage polymerization processes that combine thiol-ene chemistry with other polymerization mechanisms offer a pathway to create materials with complex architectures and tunable properties. dergipark.org.tr These systems typically involve two distinct and controllable curing steps, allowing for the formation of stable intermediate materials that can be further reacted upon applying a second stimulus. rsc.org

A common approach involves a photo-initiated radical thiol-ene reaction as the first stage, followed by a thermally initiated reaction. rsc.orgresearchgate.net For example, a thiol-ene/epoxy hybrid network can be created by first photocuring a mixture of allyl-functional and thiol monomers, and then thermally curing the remaining thiol and epoxy groups. rsc.orgresearchgate.net This sequential approach provides excellent control over the final network structure and properties. rsc.org

Another strategy utilizes the different reactivities of various vinyl monomers in Michael addition reactions. upc.edu For instance, a sequential process can be designed where a thiol-acrylate Michael addition occurs at room temperature, followed by a Michael addition of an acetoacetate (B1235776) to the acrylate (B77674) at a higher temperature. upc.edu The latency of these steps can be controlled by the choice of catalyst and curing conditions. upc.edu These multi-stage approaches are of great interest for advanced applications where materials with spatially defined properties or shape-memory capabilities are required. researchgate.netupc.edu

Radical Addition Polymerization of the But-1-ene Unsaturated Moiety

The but-1-ene unsaturated moiety in 2-ethylsulfanylbut-1-ene can also undergo radical addition polymerization. lumenlearning.com This process involves the initiation of a radical, which then successively adds to the double bonds of the monomer units, leading to the formation of a polymer chain. wikipedia.org

Vinyl thioethers, such as this compound, are an interesting class of monomers because they possess an electron-rich vinyl group that can still effectively stabilize a propagating radical. rsc.org This characteristic allows for their polymerization and copolymerization with other common monomers. rsc.org

Recent research has demonstrated the successful radical polymerization of vinyl mercaptoethanol, a related vinyl thioether, to produce homopolymers. rsc.org Furthermore, these vinyl thioethers can be copolymerized with more activated monomers like acrylates and methacrylates. rsc.org The copolymerization of vinyl thioethers with electron-deficient vinyl monomers tends to result in copolymers with an alternating sequence. rsc.org The ability to control the polymerization of these monomers, including through techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT), opens up possibilities for creating well-defined block copolymers with unique properties. rsc.org

The direct radical copolymerization of the C=S double bonds of thioamides with the C=C double bonds of common vinyl monomers has also been reported, leading to the formation of vinyl polymers with thioether units in the backbone. nih.govacs.orgresearchgate.netnih.gov This approach further expands the scope of creating sulfur-containing polymers through radical polymerization mechanisms.

Monomer Reactivity Ratios and Copolymerization Studies

The behavior of a monomer in a copolymerization reaction is a critical factor that dictates the final properties of the resulting copolymer. This behavior is quantitatively described by monomer reactivity ratios, which compare the rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer versus the rate at which it adds a molecule of the comonomer. figshare.com The Mayo-Lewis equation is the fundamental model used to describe the composition of a copolymer based on the feed composition and the reactivity ratios (r₁ and r₂) of the two monomers (M₁ and M₂). figshare.com

The reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of monomer 1 to a chain ending in monomer 1 (k₁₁) to the rate constant for the addition of monomer 2 to a chain ending in monomer 1 (k₁₂).

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of monomer 2 to a chain ending in monomer 2 (k₂₂) to the rate constant for the addition of monomer 1 to a chain ending in monomer 2 (k₂₁).

The values of these ratios determine the type of copolymer formed:

r₁ > 1 and r₂ < 1 (or vice versa): One monomer is more reactive than the other, leading to a tendency for the more reactive monomer to incorporate more readily.

r₁ ≈ r₂ ≈ 1 : The monomers have similar reactivities, leading to a random or statistical copolymer. figshare.com

r₁ ≈ r₂ ≈ 0 : Each monomer prefers to react with the other, resulting in an alternating copolymer. figshare.com

r₁ > 1 and r₂ > 1 : Both monomers prefer to add to themselves, which can lead to the formation of block copolymers or a mixture of homopolymers.

Experimental determination of reactivity ratios typically involves carrying out a series of copolymerization reactions with varying initial monomer feed ratios. The resulting copolymer composition is then determined at low conversion, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy. The data is then fitted to the Mayo-Lewis equation using linearization methods such as the Fineman-Ross or Kelen-Tudos methods, or more robust nonlinear least-squares analysis, to calculate the reactivity ratios.

Despite a thorough review of the available scientific literature, specific monomer reactivity ratios for the copolymerization of this compound with common comonomers have not been reported. Studies on structurally related S-vinyl sulfides, such as phenyl vinyl sulfide (PVS), have shown that they can undergo copolymerization with electron-accepting monomers like maleic anhydride, N-methyl maleimide, and N-phenyl maleimide, often with a strong alternating tendency. This suggests that this compound, as an electron-donating S-vinyl monomer, would likely exhibit similar behavior when copolymerized with suitable electron-accepting comonomers. However, without experimental data, the precise reactivity ratios remain unknown.

Control over Polymer Architecture and Molecular Weight

The ability to control polymer architecture (e.g., linear, block, star) and molecular weight is essential for tailoring the material properties for specific applications. For vinyl monomers, controlled/living radical polymerization techniques have become powerful tools for synthesizing well-defined polymers. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been shown to be effective for the polymerization of S-vinyl sulfide derivatives, the class of monomers to which this compound belongs.

RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI or Mw/Mn). The process involves the use of a chain transfer agent (CTA), which reversibly terminates the growing polymer chains, keeping them "living" and able to be reinitiated for further polymerization. This control is crucial for creating complex architectures like block copolymers.

Research on various S-vinyl sulfide monomers has demonstrated that the choice of CTA is critical for achieving controlled polymerization. For instance, in the RAFT polymerization of phenyl vinyl sulfide (PVS), xanthate-type and dithiocarbamate-type CTAs have been found to be effective, yielding polymers with relatively low polydispersity. The molecular weight of the resulting polymers could be controlled by adjusting the initial ratio of monomer to CTA.

A summary of typical conditions for the controlled polymerization of a related S-vinyl sulfide, phenyl vinyl sulfide (PVS), is presented in the table below to illustrate the principles.

Table 1: Illustrative Conditions for RAFT Polymerization of Phenyl Vinyl Sulfide (PVS) This table is for illustrative purposes based on published data for a related compound, PVS, as specific data for this compound is not available.

| Parameter | Value | Reference |

|---|---|---|

| Polymerization Type | Reversible Addition-Fragmentation chain Transfer (RAFT) | |

| Monomer | Phenyl Vinyl Sulfide (PVS) | |

| Chain Transfer Agent (CTA) | Xanthate-type | |

| Initiator | Azobisisobutyronitrile (AIBN) | |

| Temperature | 60 °C |

This controlled "living" nature of RAFT polymerization is particularly valuable for the synthesis of block copolymers. A polymer block synthesized via RAFT retains its CTA functionality at the chain end, allowing it to act as a macro-CTA for the polymerization of a second monomer, thereby forming a diblock copolymer. This sequential monomer addition has been successfully applied to S-vinyl sulfide derivatives to create block copolymers with distinct functionalities.

Given these findings for structurally similar S-vinyl sulfides, it is highly probable that the molecular weight and architecture of polymers derived from this compound could also be precisely controlled using RAFT polymerization. By selecting an appropriate CTA and carefully controlling the reaction conditions, it should be feasible to synthesize homopolymers of this compound with targeted molecular weights and low polydispersity, as well as block copolymers incorporating segments of poly(this compound).

Catalytic Applications and Transformations Involving 2 Ethylsulfanylbut 1 Ene

Lewis Acid Catalysis in Ene Reactions for Carbon-Carbon Bond Formation

The ene reaction is a powerful pericyclic process that forms a carbon-carbon bond and creates a new stereocenter. Lewis acid catalysis has been shown to significantly accelerate these reactions, often allowing them to proceed at lower temperatures and with higher selectivity. In the context of 2-ethylsulfanylbut-1-ene, the sulfur atom can act as a Lewis basic site, coordinating to a Lewis acid. This coordination enhances the electrophilicity of the double bond, making it more susceptible to attack by an enophile.

Lewis acids activate the ene component by complexing with a Lewis basic site, thereby lowering the reaction's activation energy. This activation can proceed through either a concerted mechanism with a polar transition state or a stepwise mechanism involving a zwitterionic intermediate. The specific pathway is influenced by the nature of the ene, the enophile, and the Lewis acid catalyst employed. For sulfur-containing alkenes like this compound, the interaction between the sulfur atom and the Lewis acid is a critical factor in determining the reaction's outcome.

Common Lewis acids used in these transformations include aluminum-based reagents like Me2AlCl, which are effective for reactions involving α,β-unsaturated aldehydes and ketones. The choice of Lewis acid can dramatically influence the diastereoselectivity of the ene reaction.

Table 1: Examples of Lewis Acids in Ene Reactions

| Lewis Acid Catalyst | Typical Substrates | Key Advantages |

| Aluminum Chlorides (e.g., Me2AlCl, AlCl3) | α,β-Unsaturated aldehydes and ketones | High reactivity, prevents side reactions. |

| Boron Trifluoride Etherate (BF3·OEt2) | Various carbonyls and alkenes | Readily available, versatile. |

| Tin(IV) Chloride (SnCl4) | Aldehydes and alkenes | Strong Lewis acid, promotes reaction at low temperatures. |

| Titanium-based Complexes | Glyoxylate (B1226380) esters | Enables asymmetric catalysis with chiral ligands. |

| Copper(II)-BOX Complexes | Substrates capable of two-point binding | High enantioselectivity in various reactions. |

Organocatalysis in Stereoselective Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. This approach avoids the use of potentially toxic and expensive metals. For transformations involving this compound, chiral amines, thioureas, and phosphoric acids are among the classes of organocatalysts that can be employed to achieve high levels of stereocontrol.

The field of organocatalysis has grown exponentially, with a wide array of catalysts developed for various transformations. These catalysts operate through different activation modes, enabling a broad scope of reactions. The immobilization of organocatalysts on solid supports, such as silica, is a key area of research, as it facilitates catalyst recovery and reuse, enhancing the sustainability of the process.

A significant challenge in organocatalysis is achieving high stereoselectivity. The design of the catalyst is crucial, with structural features influencing the transition state of the reaction. For instance, in aldol (B89426) reactions, the catalyst's structure can dictate the facial selectivity of the enamine attack on the aldehyde.

Biocatalysis and Enzymatic Ene Reactions

Biocatalysis, which utilizes enzymes to perform chemical transformations, is increasingly recognized as a green and efficient alternative to traditional chemical methods. Enzymes can offer remarkable stereo-, regio-, and chemoselectivity under mild reaction conditions. For substrates like this compound, ene-reductases (EReds) are a particularly relevant class of enzymes.